molecular formula C15H15NO3 B14213674 4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one CAS No. 828277-17-4

4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one

Cat. No.: B14213674
CAS No.: 828277-17-4
M. Wt: 257.28 g/mol
InChI Key: UNINJLQNVFHZHA-UHFFFAOYSA-N
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Description

4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with methoxymethyl, methyl, and prop-2-ynoxy groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Methoxymethyl chloride, prop-2-ynyl bromide, and various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one is unique due to its specific substitution pattern on the quinolinone core, which imparts distinct chemical and biological properties

Properties

CAS No.

828277-17-4

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-7-prop-2-ynoxy-1H-quinolin-2-one

InChI

InChI=1S/C15H15NO3/c1-4-5-19-14-8-13-12(6-10(14)2)11(9-18-3)7-15(17)16-13/h1,6-8H,5,9H2,2-3H3,(H,16,17)

InChI Key

UNINJLQNVFHZHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OCC#C)NC(=O)C=C2COC

Origin of Product

United States

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